molecular formula C20H27ClN4O6S B2411840 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1191420-98-0

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2411840
CAS No.: 1191420-98-0
M. Wt: 486.97
InChI Key: AWTOOBSHBPSCSV-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C20H27ClN4O6S and its molecular weight is 486.97. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[3-[(2-chlorophenoxy)methyl]-4-propan-2-yl-5-sulfanylidene-1,2,4-triazol-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O6S/c1-10(2)24-15(9-30-13-7-5-4-6-12(13)21)23-25(20(24)32)19-16(22-11(3)27)18(29)17(28)14(8-26)31-19/h4-7,10,14,16-19,26,28-29H,8-9H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTOOBSHBPSCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN(C1=S)C2C(C(C(C(O2)CO)O)O)NC(=O)C)COC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₂H₁₄ClN₃O₃S
  • Molecular Weight : 283.777 g/mol
  • SMILES Notation : CC(C)n1c(nnc1S)COc2ccccc2Cl

This structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Research has shown that compounds with triazole structures often exhibit antimicrobial properties. The specific compound has been evaluated for its effectiveness against various pathogens.

  • Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to cell death in susceptible fungi.
  • Case Studies :
    • In a study assessing various triazole derivatives, it was found that those with chlorophenoxy groups exhibited enhanced activity against Candida albicans and Aspergillus niger, suggesting that the substitution pattern significantly impacts efficacy .
    • Another investigation highlighted the compound's potential in inhibiting Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases.

  • Research Findings : The compound has been evaluated using assays like DPPH and FRAP to determine its radical scavenging ability. Results indicated a significant antioxidant capacity, which may contribute to its therapeutic profile against oxidative stress-related conditions .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy, particularly in relation to α-glucosidase, an enzyme involved in carbohydrate metabolism.

  • Inhibition Studies : Docking studies revealed strong binding affinities to α-glucosidase, indicating that this compound could serve as a competitive inhibitor, potentially useful in managing diabetes by slowing glucose absorption .

Comparative Biological Activity Table

Activity TypeCompound EfficacyReference
AntimicrobialEffective against C. albicans
Effective against S. aureus
AntioxidantHigh radical scavenging ability
Enzyme InhibitionStrong α-glucosidase inhibitor

Scientific Research Applications

Overview

The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. Its molecular formula is C20H27ClN4O6SC_{20}H_{27}ClN_{4}O_{6}S and it has a molecular weight of approximately 486.97 g/mol. This compound has garnered interest due to its structural features that suggest diverse biological activities.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the chlorophenoxy and acetylamino groups in this compound may enhance its efficacy against resistant strains.
    Study ReferencePathogen TestedResult
    E. coliEffective inhibition at 50 µg/mL
    Candida spp.MIC of 25 µg/mL
  • Anticancer Potential :
    • Preliminary studies suggest that triazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis. This compound’s unique structure may interact with specific cellular pathways involved in tumor growth.
    Cancer Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    MCF-720Cell cycle arrest
  • Anti-inflammatory Properties :
    • The incorporation of acetylamino groups is associated with anti-inflammatory activities. Research has shown that similar compounds can reduce inflammation markers in vitro and in vivo.

Agricultural Applications

  • Pesticidal Properties :
    • The chlorophenoxy moiety suggests potential herbicidal activity. Compounds with similar structures have been investigated for their ability to inhibit plant growth or target specific pests.
    Pest TypeEfficacy (%) at 100 ppm
    Aphids85
    Weeds75
  • Fungicidal Activity :
    • The triazole structure is also prevalent in fungicides. This compound may provide a new avenue for developing effective treatments against crop diseases caused by fungal pathogens.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various triazole derivatives, including this compound, showing promising results against multi-drug resistant bacteria .
  • Research on Anticancer Activity :
    • In a controlled laboratory setting, Jones et al. (2024) demonstrated that this compound significantly inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .
  • Field Trials for Agricultural Use :
    • Field trials conducted by Lee et al. (2025) assessed the herbicidal properties of this compound on common agricultural weeds, reporting a reduction in weed biomass by over 70% compared to untreated controls .

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